N-(3-chlorophenyl)-N'-(1-phenylethyl)urea
Description
N-(3-Chlorophenyl)-N'-(1-phenylethyl)urea is a substituted urea derivative characterized by a urea core (–NH–CO–NH–) linking a 3-chlorophenyl group and a 1-phenylethyl substituent. The 3-chlorophenyl moiety introduces electron-withdrawing effects, influencing reactivity and solubility, while the 1-phenylethyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKGAYBKFMNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-93-5 | |
| Record name | N-(3-CHLOROPHENYL)-N'-(1-PHENYLETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea typically involves the reaction of 3-chloroaniline with 1-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(1-phenylethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted ureas with chlorophenyl groups and varying substituents have been extensively studied. Below is a detailed comparison based on structural features, physicochemical properties, and biological activities:
Substituent Variations on the Aromatic Rings
Table 1: Impact of Aromatic Substituents
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|---|
| N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea | 3-Cl, 4-CH₃ on phenyl rings | C₁₄H₁₃ClN₂O | 260.72 | Enhanced solubility due to methyl group; moderate antimicrobial activity |
| N,N'-Bis(3-chlorophenyl)urea | Dual 3-Cl phenyl groups | C₁₃H₁₀Cl₂N₂O | 281.14 | Increased hydrophobicity; potent antitumor activity in vitro |
| N-(3-Chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea | Multiple methyl and Cl substituents | C₁₆H₁₈ClN₂O | 289.78 | Improved metabolic stability; agrochemical applications |
| N-(4-Bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea | Br substitution at 4-position | C₁₄H₁₂BrClN₂O | 346.62 | Higher reactivity in electrophilic substitution; explored in material science |
Key Observations :
- Chlorine vs. Bromine : Bromine (as in N-(4-bromo-3-chlorophenyl)-N'-(3-methylphenyl)urea) increases molecular weight and polarizability, enhancing electrophilic reactivity .
- Methyl Groups : Methyl substituents (e.g., 4-CH₃ in N-(3-chlorophenyl)-N'-(4-methylphenyl)urea) improve solubility but may reduce binding affinity compared to halogens .
Influence of Aliphatic or Heterocyclic Substituents
Table 2: Role of Non-Aromatic Substituents
| Compound Name | Non-Aromatic Group | Molecular Formula | Key Properties/Effects |
|---|---|---|---|
| N-(3-Chlorophenyl)-N'-(1-phenylethyl)urea | 1-Phenylethyl (–CH₂CH₂Ph) | C₁₅H₁₅ClN₂O | High lipophilicity; potential CNS activity due to phenylethyl moiety |
| N,N-Diallyl-N'-(3-chlorophenyl)urea | Allyl (–CH₂CH=CH₂) groups | C₁₃H₁₅ClN₂O | Enhanced chemical reactivity (e.g., in Diels-Alder reactions); agrochemical uses |
| N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | Pyridyl with CF₃ group | C₁₃H₈Cl₂F₃N₃O | Trifluoromethyl improves metabolic stability; anticancer applications |
Key Observations :
- 1-Phenylethyl Group : Introduces stereoelectronic effects (e.g., π-π stacking with aromatic targets) and increases blood-brain barrier permeability, making it relevant for neuroactive compounds .
- Trifluoromethyl (CF₃) : In pyridyl-substituted analogs, CF₃ enhances resistance to oxidative metabolism, extending half-life in vivo .
Antimicrobial and Anticancer Activity
- N,N'-Bis(3-chlorophenyl)urea exhibits potent antitumor activity against breast cancer cell lines (IC₅₀ = 2.1 µM) due to dual chlorine atoms enhancing DNA intercalation .
- This compound is under investigation for antimicrobial effects, with preliminary data showing MIC values of 8 µg/mL against Staphylococcus aureus .
Agrochemical Potential
- N-(3-Chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea acts as a plant growth regulator, increasing wheat seed germination rates by 40% under stress conditions .
- Allyl-substituted derivatives (e.g., N,N-diallyl-N'-(3-chlorophenyl)urea) are effective herbicides, targeting acetolactate synthase in weeds .
Unique Features of this compound
- Target Selectivity : Preliminary docking studies suggest preferential binding to tyrosine kinase receptors over GPCRs, a distinction from N-(4-chlorophenyl)-N’-[2-(3-chlorophenyl)ethyl]urea, which targets serotonin receptors .
Biological Activity
N-(3-chlorophenyl)-N'-(1-phenylethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cellular pathways. This article will explore its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the urea class of compounds, characterized by the presence of the urea functional group (-CO--). The presence of the 3-chlorophenyl and 1-phenylethyl groups influences its biological properties, such as solubility and binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it acts as a CRAC channel inhibitor , specifically targeting ORAI1 channels involved in calcium ion (Ca) influx. This inhibition can modulate various immune responses and cellular signaling pathways, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment.
Structure-Activity Relationships (SAR)
SAR studies have demonstrated that modifications to the urea scaffold can significantly affect the compound's potency. For instance, the introduction of different alkyl substituents at the α-position of the benzylic amine enhances Ca influx inhibition. Notably, the S-configuration has shown superior activity compared to the R-configuration. The free N-H group in urea is not essential for maintaining high potency, indicating flexibility in structural modifications for optimizing biological activity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
| Compound | Target | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | ORAI1 (CRAC channel) | 3.25 ± 0.17 | Inhibits Ca influx |
| Derivative 7l | Complement C9 | 0.013 | Inhibits complement activation pathways |
| Compound 5b | IL-2 production | - | Low cytotoxicity; inhibits IL-2 production |
Study on CRAC Channel Inhibition
In a study using HEK293 cells co-expressing ORAI1 and STIM1, this compound was identified as a potent inhibitor of CRAC channels. The compound inhibited Ca influx with an IC50 value of 3.25 μM, demonstrating its potential as an immunomodulatory agent .
Complement Inhibition Studies
A series of derivatives from the original compound were synthesized and screened for their ability to inhibit complement pathways. Notably, derivative 7l exhibited exceptional potency with an IC50 value as low as 13 nM against C9 deposition, indicating significant potential for treating diseases involving complement system dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
